molecular formula C10H6ClFN2O B2752589 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde CAS No. 1333990-90-1

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde

Cat. No.: B2752589
CAS No.: 1333990-90-1
M. Wt: 224.62
InChI Key: IHMWFIHDHIXBLP-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a high-purity chemical intermediate designed for pharmaceutical research and development. This compound features a chloro-imidazole core substituted with a 4-fluorophenyl ring and an aldehyde group, a structure known to be a versatile scaffold for synthesizing novel bioactive molecules . Imidazole derivatives are extensively investigated for their wide range of biological activities. The specific substitution pattern on this scaffold suggests potential for developing potent therapeutic agents. Research on closely related N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives has demonstrated significant anti-tumor activity against Ehrlich ascites tumor cells in vivo, including inhibition of cell proliferation, reduction of ascites volume, and induction of apoptosis . The aldehyde functional group is a critical synthetic handle for further chemical transformations, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This makes it a valuable reagent for medicinal chemists working in early-stage drug discovery, particularly in oncology and other areas requiring small molecule modulation . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans or animals. It must be handled by technically qualified personnel, using appropriate safety equipment and procedures. Safety Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-10-9(5-15)14(6-13-10)8-3-1-7(12)2-4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMWFIHDHIXBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=C2C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation and Halogenation

The Vilsmeier-Haack reaction remains a cornerstone for introducing the aldehyde group at position 4 of the imidazole ring. In this method, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which facilitates electrophilic formylation. Subsequent chlorination at position 5 is achieved using N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

Key Reaction Conditions:

  • Formylation: POCl₃ (3 eq.), DMF (5 eq.), 0°C to 25°C, 12–24 hours.
  • Chlorination: NCS (1.2 eq.), acetonitrile, reflux (82°C), 6 hours.

A representative synthesis begins with 3-(4-fluorophenyl)imidazole, which undergoes formylation to yield 3-(4-fluorophenyl)imidazole-4-carbaldehyde. Chlorination at position 5 affords the target compound with a reported yield of 68–72%. Challenges include regioselectivity control and purification difficulties due to byproduct formation.

Glycine-Based Cyclocondensation

Patent EP0782991A1 discloses a glycine-mediated route starting from glycine esters and imido esters. The process involves:

  • Cyclocondensation: Glycine methyl ester reacts with an imido ester (e.g., p-fluorophenyl imidate) to form a dihydroimidazole intermediate.
  • Oxidation and Chlorination: The intermediate is treated with POCl₃-DMF for simultaneous oxidation and chlorination.

Advantages:

  • Avoids expensive starting materials.
  • Scalable to multi-kilogram batches (patent example: 85% yield).

Limitations:

  • Requires strict anhydrous conditions.
  • Byproducts from ester hydrolysis necessitate chromatography.

Modern Methodologies and Innovations

Bis(Trichloromethyl) Carbonate (BTC)-DMF System

Replacing POCl₃ with bis(trichloromethyl) carbonate (BTC) enhances safety and reduces corrosive byproducts. Adapted from pyrazole syntheses, this method involves:

  • Reagent Preparation: BTC and DMF generate an active formylating agent at 130°C.
  • One-Pot Synthesis: 3-(4-Fluorophenyl)-5-hydroxyimidazole is converted directly to the carbaldehyde with concurrent chlorination.

Performance Data:

Entry Substrate Time (h) Yield (%)
1 5-Hydroxyimidazole 5 85
2 5-Methoxyimidazole 7 84

This method achieves yields comparable to traditional approaches (83–86%) while minimizing hazardous waste.

Cross-Coupling and Metal Catalysis

Palladium-catalyzed cross-coupling enables modular construction of the imidazole core. For example:

  • Buchwald-Hartwig Amination: Coupling 4-fluoroiodobenzene with a preformed imidazole-chloride precursor.
  • Suzuki-Miyaura Reaction: Introducing the fluorophenyl group post-cyclization.

Case Study:
A 2019 study utilized Pd(OAc)₂/XPhos to couple 5-chloroimidazole-4-carbaldehyde with 4-fluorophenylboronic acid, yielding the target compound in 78% yield after optimization.

Comparative Analysis of Methodologies

Yield and Scalability

Method Average Yield (%) Scalability Cost Efficiency
Vilsmeier-Haack 70 Moderate High
Glycine Cyclocondensation 85 High Moderate
BTC-DMF System 84 High Low
Cross-Coupling 78 Low Very High

The glycine route offers superior scalability, while the BTC-DMF system balances safety and efficiency.

Chemical Reactions Analysis

Vilsmeier-Haack Formylation

The aldehyde group in this compound is introduced via the Vilsmeier-Haack reaction , a key method for formylating imidazole derivatives.

  • Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Mechanism : The reaction involves the formation of a Vilsmeier reagent (chloroiminium intermediate), which facilitates electrophilic substitution at the imidazole ring .

  • Conditions :

    StepTemperatureTimeMolar Ratio (POCl₃:DMF)
    Activation20°C15 min4:1
    Cyclization80°C1 hr

Outcome : High regioselectivity for the aldehyde group at position 4 due to steric and electronic effects of the 4-fluorophenyl substituent .

Nucleophilic Substitution at C-5 Chlorine

The chlorine atom at position 5 undergoes nucleophilic substitution with heteroatom nucleophiles:

  • Reagents : Thiols, alkoxides, or amines.

  • Example : Reaction with sodium thiophenolate yields 5-thioether derivatives , which are intermediates for fused heterocycles .

    5-Cl+NaSPh5-SPh+NaCl\text{5-Cl} + \text{NaSPh} \rightarrow \text{5-SPh} + \text{NaCl}
  • Conditions :

    SolventCatalystTemperatureYield
    DMFK₂CO₃80°C65–75%

Applications : Resulting thioethers participate in intramolecular 1,3-dipolar cycloadditions to form tricyclic scaffolds .

Aldehyde Functionalization

The aldehyde group is highly reactive, enabling:

a) Schiff Base Formation

  • Reagents : Primary amines (e.g., anilines, morpholino derivatives).

  • Product : Imine derivatives used in antitumor agents .

    R-NH2+R’CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}
    AmineProduct YieldBiological Activity (IC₅₀)
    4-(3-Oxomorpholino)aniline71%Antiproliferative (EAT cells: 12 µM)

b) Baylis-Hillman Reaction

  • Reagents : Activated alkenes (e.g., methyl acrylate, acrylonitrile).

  • Catalyst : DMAP or imidazole/L-proline mixtures .

  • Outcome : Allylic alcohols with moderate yields (50–60%) .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to para positions:

  • Nitration :

    Ar-H+HNO3H2SO4Ar-NO2\text{Ar-H} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2
  • Halogenation : Bromine/FeBr₃ introduces Br at the para position relative to fluorine .

Metal-Catalyzed Cross-Couplings

The chlorine atom enables Suzuki-Miyaura couplings:

  • Reagents : Arylboronic acids, Pd(PPh₃)₄.

  • Example : Synthesis of biaryl derivatives for kinase inhibitors .

    5-Cl+Ar-B(OH)2Pd5-Ar+B(OH)3\text{5-Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{5-Ar} + \text{B(OH)}_3

Reduction Reactions

The aldehyde group is reduced to a hydroxymethyl group:

  • Reagents : NaBH₄ or LiAlH₄.

  • Product : 4-hydroxymethylimidazole derivatives .

Scientific Research Applications

Anticancer Applications

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde derivatives have been investigated for their anticancer properties. Research indicates that compounds derived from this imidazole can inhibit the proliferation of various cancer cell lines. For instance, N-substituted derivatives of this compound have shown promising results in reducing tumor growth and inducing apoptosis in EAT (Ehrlich Ascites Tumor) cells. In vivo studies demonstrated a significant decrease in ascites volume and an increase in animal survivability when treated with these derivatives .

Case Study: Antitumor Activity

  • Compound : Pyrrolidine-substituted imidazole derivative
  • Findings : Inhibited EAT cell proliferation and induced apoptosis.
  • Mechanism : Induction of nuclear condensation in treated cells, indicating apoptotic activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study: Antibacterial Activity

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Results : Notable inhibition zones were observed, indicating effective antibacterial action.

Synthesis of Bioactive Molecules

The synthesis of this compound is crucial for creating various bioactive compounds. The compound can be synthesized through several methods, including the Vilsmeier-Haack reaction, which allows for regioselective modifications leading to high yields and purity of the final products .

Beyond anticancer and antimicrobial applications, this compound derivatives have been assessed for other biological activities, including antifungal and antioxidant properties. The presence of halogen substitutions has been linked to increased biological activity, making these compounds attractive candidates for further investigation in drug development .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorine and fluorine atoms can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Substituent Position and Electronic Effects

The positional arrangement of substituents in imidazole derivatives significantly impacts their physicochemical and biological properties. Below is a comparative analysis of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde with analogous compounds:

Compound Name Substituents (Position) Key Properties/Applications Reference
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole 2-(4-FPh), 4-Ph, 5-Ph Higher lipophilicity due to dual phenyl groups; explored as kinase inhibitors
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 2-(4-ClPh), 4-Ph, 5-Ph Enhanced metabolic stability compared to fluoro analogs; used in antimicrobial studies
4,5-Diphenyl-2-(2,4,6-trifluorophenyl)-1H-imidazole 2-(2,4,6-F₃Ph), 4-Ph, 5-Ph Improved crystallinity for X-ray analysis; potential in optoelectronics
This compound 3-(4-FPh), 4-CHO, 5-Cl Unique aldehyde reactivity for Schiff base formation; studied in coordination chemistry

Key Observations:

  • Aldehyde Functionality: The aldehyde at position 4 distinguishes it from analogs with non-polar groups (e.g., phenyl or halogen), enabling applications in covalent bonding or metal coordination. For instance, sodium metabisulfite-mediated synthesis of benzimidazoles (as in ) often employs aldehydes as key intermediates, suggesting similar reactivity for this compound .
  • This contrasts with 2-(4-chlorophenyl) derivatives, where the chloro group at position 2 primarily influences aromatic stacking .

Structural and Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, tools like SHELXL () and ORTEP-3 () are critical for analyzing similar imidazole derivatives. For example, the 4-fluorophenyl group’s planarity and torsional angles could be compared to those in 2-(4-fluorophenyl)-4,5-diphenylimidazole, where the fluorine atom’s electronegativity influences molecular packing .

Research Implications and Gaps

  • Biological Activity: Unlike 2-aryl-4,5-diphenylimidazoles (e.g., antimicrobial or kinase inhibitors), the biological profile of this compound remains underexplored. Its aldehyde group may confer unique interactions with biological targets.

Biological Activity

5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10H7ClF N2O
  • CAS Number : 1333990-90-1

The presence of the chloro and fluorophenyl groups contributes to its unique reactivity and biological properties.

Antitumor Activity

Research indicates that imidazole derivatives, including this compound, exhibit notable antitumor activity. A study screened a series of imidazole derivatives for their ability to inhibit the proliferation of EAT (Ehrlich ascites tumor) cells. The results demonstrated that these compounds could significantly decrease tumor cell viability and ascites volume in vivo, suggesting a potential therapeutic role in cancer treatment .

Table 1: Antitumor Activity of Imidazole Derivatives

Compound NameIC50 (µM)Effect on EAT Cells
This compoundTBDInhibits proliferation
N-substituted imidazole derivativesTBDDecreases ascites volume

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that various imidazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The specific mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Compound Tested
Staphylococcus aureusTBDThis compound
Escherichia coliTBDThis compound
Bacillus cereusTBDThis compound

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets. This includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : It can modulate receptor activities that are critical for cellular signaling pathways.

Case Studies

  • Antitumor Case Study : A study involving the administration of imidazole derivatives in a murine model showed significant reductions in tumor size and increased survival rates among treated animals compared to controls .
  • Antimicrobial Case Study : Another investigation assessed the efficacy of various imidazole derivatives against clinical isolates of bacteria, revealing that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used strategy involves cyclization reactions of pre-functionalized intermediates. For example, palladium-catalyzed hydrogenation of aryl-substituted isoxazoles can yield imidazole precursors, but catalyst selection is critical. Switching from palladium on carbon to Raney nickel avoids hydrodechlorination side reactions, improving yields to >90% . Alkaline conditions (e.g., NaOH in ethanol) facilitate cyclization via Schiff base formation. Temperature optimization (e.g., 45°C vs. 25°C) and solvent selection (ethanol over water) further enhance yields (Table 1) .

Table 1 : Key Reaction Parameters and Yields

CatalystSolventBaseTemp (°C)Yield (%)
Pd/CEthanolNone25<50
Raney NiEthanolNaOH4588
Raney NiWaterNa₂CO₃2562

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : LC-MS is critical for tracking reaction intermediates and purity, particularly to detect dehalogenation byproducts during hydrogenation . High-resolution NMR (¹H/¹³C) identifies substituent positions on the imidazole ring, with fluorophenyl protons showing distinct splitting patterns. FT-IR confirms aldehyde (C=O stretch ~1700 cm⁻¹) and imidazole (N-H stretch ~3200 cm⁻¹) functionalities. Purity is validated via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound in novel reaction environments?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model electron distribution to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s reactivity can be assessed via Fukui indices. Reaction path searches using software like GRRM or AFIR simulate intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows leverage these tools to optimize reaction conditions .

Q. What strategies resolve contradictory data regarding catalytic behavior or reaction mechanisms?

  • Methodological Answer : Contradictions often arise from unaccounted side reactions (e.g., dehalogenation or ring-opening). Control experiments under inert atmospheres or with deuterated solvents isolate mechanistic pathways. Kinetic studies (e.g., variable-temperature NMR) quantify activation barriers. Catalyst poisoning tests identify active sites, while isotopic labeling (e.g., ¹⁸O) traces oxygen sources in aldehyde formation .

Q. How can interdisciplinary approaches enhance the scalability of synthetic methodologies?

  • Methodological Answer : Chemical engineering principles like membrane separation (RDF2050104) improve purification efficiency . Process simulation tools (e.g., COMSOL Multiphysics) model heat/mass transfer in continuous-flow reactors to optimize large-scale synthesis. AI-driven platforms automate parameter screening (e.g., solvent/base combinations), reducing resource consumption .

Data-Driven Research Design

Q. What experimental design frameworks minimize resource waste during reaction optimization?

  • Methodological Answer : Design of Experiments (DoE) statistically prioritizes variables (e.g., temperature, catalyst loading). For example, a fractional factorial design identifies critical interactions between solvent polarity and base strength. High-throughput screening with microreactors accelerates condition testing, while machine learning algorithms (e.g., random forest models) predict optimal conditions from historical data .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA guidelines for aldehydes and chlorinated compounds: use fume hoods for synthesis, store under nitrogen to prevent oxidation, and avoid contact with strong acids/bases to prevent decomposition. Emergency protocols include immediate rinsing with water for skin/eye exposure and activated carbon filtration for spill containment .

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